molecular formula C6H5KN2O5S B12644000 Potassium 3-nitrosulphanilate CAS No. 83763-39-7

Potassium 3-nitrosulphanilate

Cat. No.: B12644000
CAS No.: 83763-39-7
M. Wt: 256.28 g/mol
InChI Key: KTGZCCQVKKTLJY-UHFFFAOYSA-M
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Description

Potassium 3-nitrosulphanilate (CAS 83763-39-7) is a yellow solid compound with the molecular formula C6H5KN2O5S. It is widely used in the synthesis of dyes and pharmaceuticals, and it is known for its effectiveness as a nitroso group transfer reagent . This compound plays a crucial role in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-nitrosulphanilate typically involves the nitration of sulphanilic acid followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of concentrated nitric acid as the nitrating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and safety during production.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-nitrosulphanilate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitroso derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various nitroso and amino derivatives, which are valuable intermediates in the synthesis of dyes and pharmaceuticals.

Scientific Research Applications

Potassium 3-nitrosulphanilate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 3-nitrosulphanilate involves the transfer of the nitroso group to target molecules. This transfer is facilitated by the compound’s ability to act as a nitroso donor, interacting with nucleophilic sites on the target molecules. The molecular targets and pathways involved include various enzymes and proteins that participate in nitroso group transfer reactions.

Comparison with Similar Compounds

  • Potassium 4-nitrosulphanilate
  • Sodium 3-nitrosulphanilate
  • Potassium 3-nitrobenzenesulfonate

Comparison: Potassium 3-nitrosulphanilate is unique due to its specific nitroso group transfer capabilities, which are not as pronounced in similar compounds. Its effectiveness as a reagent in organic synthesis and its role in medicinal chemistry set it apart from other nitroso and sulphanilate derivatives .

Properties

CAS No.

83763-39-7

Molecular Formula

C6H5KN2O5S

Molecular Weight

256.28 g/mol

IUPAC Name

potassium;4-amino-3-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O5S.K/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);/q;+1/p-1

InChI Key

KTGZCCQVKKTLJY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[K+]

Origin of Product

United States

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